Hexafluoroferrate(3-)

Description

Structure

2D Structure

Properties

Molecular Formula |

F6Fe-3 |

|---|---|

Molecular Weight |

169.84 g/mol |

IUPAC Name |

hexafluoroiron(3-) |

InChI |

InChI=1S/6FH.Fe/h6*1H;/q;;;;;;+3/p-6 |

InChI Key |

CBPSZAVQPJBCPU-UHFFFAOYSA-H |

SMILES |

F[Fe-3](F)(F)(F)(F)F |

Canonical SMILES |

F[Fe-3](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Hexafluoroferrate(III)

Abstract

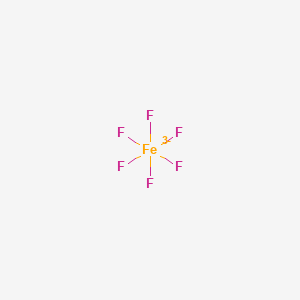

The hexafluoroferrate(III) anion, [FeF₆]³⁻, is a quintessential example of a high-spin octahedral coordination complex.[1] Its straightforward electronic structure and distinct magnetic properties make it a valuable subject for both academic study and practical application.[1] This document provides a comprehensive technical overview of the synthesis and characterization of hexafluoroferrate(III) salts, intended for professionals in chemical research and development. It details various synthetic methodologies, outlines key characterization techniques, presents quantitative data in a structured format, and illustrates fundamental concepts and workflows through diagrams.

Introduction to Hexafluoroferrate(III)

The [FeF₆]³⁻ anion is a coordination complex featuring a central iron atom in the +3 oxidation state (Fe³⁺) octahedrally coordinated by six fluoride (F⁻) ligands.[1] The Fe³⁺ ion has a d⁵ electron configuration.[2][3] Fluoride is classified as a weak-field ligand, leading to a small crystal field splitting energy.[2] Consequently, it is more energetically favorable for the five d-electrons to occupy all available d-orbitals singly before pairing, resulting in a high-spin complex with five unpaired electrons.[2][3][4] This configuration is the source of the complex's most prominent feature: its strong paramagnetism.[1][2]

Synthesis of Hexafluoroferrate(III) Salts

The synthesis of hexafluoroferrate(III) can be accomplished through several routes, including aqueous precipitation, solid-state reactions, and industrial processes. The choice of counterion (e.g., Na⁺, K⁺, NH₄⁺) influences the solubility and crystal structure of the resulting salt.[1]

Aqueous Synthesis

A common laboratory-scale method involves the reaction of an iron(III) salt with a fluoride source in an aqueous solution.[1]

-

For Sodium Hexafluoroferrate(III) (Na₃[FeF₆]): This salt can be precipitated by reacting ferric chloride (FeCl₃) with sodium fluoride (NaF) in water.[1]

-

For Potassium Hexafluoroferrate(III) (K₃[FeF₆]): This is prepared by reacting potassium fluoride (KF) with iron(III) fluoride (FeF₃) in an aqueous medium, followed by crystallization.[1]

-

For Ammonium Hexafluoroferrate(III) ((NH₄)₃[FeF₆]): This compound is synthesized by reacting ammonium fluoride (NH₄F) with an iron(III) source like ferric fluoride trihydrate or iron(III) chloride.[1] Maintaining a pH below 4 is critical to prevent the formation of iron(III) hydroxide.[1]

Solid-State Synthesis

This non-aqueous route involves heating stoichiometric mixtures of alkali fluorides and iron(III) fluoride under an inert atmosphere to prevent the reduction of Fe³⁺.[1]

Industrial Synthesis

An industrial method for producing potassium hexafluoroferrate(III) involves the reaction of potassium hydroxide (KOH) and iron(III) oxide (Fe₂O₃) with hydrofluoric acid at elevated temperatures.[1] For sodium hexafluoroferrate(III), sodium fluoride and iron(III) fluoride are reacted in nickel autoclaves at 120–150°C.[1]

Experimental Protocols

Protocol: Aqueous Synthesis of K₃[FeF₆]

This protocol is adapted from the direct synthesis method described by Chaudhuri and Islam (1986).[5]

-

Preparation: In a fume hood, prepare a slurry of freshly precipitated iron(III) hydroxide by reacting a stoichiometric amount of an aqueous FeCl₃ solution with NaOH. Filter and wash the precipitate with deionized water until free of chloride ions.

-

Reaction: To the moist iron(III) hydroxide, add a stoichiometric amount of potassium fluoride (KF) and 48% hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic.

-

Oxidation & Complexation: Add a small amount of 30% hydrogen peroxide (H₂O₂) to the mixture to ensure the iron remains in the +3 oxidation state. Heat the mixture on a steam bath for approximately 15 minutes with continuous stirring.[5]

-

Precipitation: Add ethanol to the resulting solution to precipitate the K₃[FeF₆] product.

-

Isolation: Collect the white precipitate by filtration, wash with a small amount of ethanol, and dry under vacuum.

-

Yield: High yields (typically >70%) are expected with this method.[5]

Protocol: Magnetic Susceptibility Measurement (Gouy Method)

-

Calibration: Use a known standard, such as Hg[Co(NCS)₄], to calibrate the Gouy balance.[5]

-

Sample Preparation: Pack a finely powdered sample of the synthesized hexafluoroferrate(III) salt into a Gouy tube to a known length.

-

Measurement: Weigh the sample in the absence and presence of a magnetic field of known strength.

-

Calculation:

-

Calculate the mass susceptibility (χ_g).

-

Convert to molar susceptibility (χ_M) by multiplying by the molar mass.

-

Apply a diamagnetic correction (χ_D) using Pascal's constants to get the corrected molar susceptibility (χ_M^corr).[2]

-

Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828 × √(χ_M^corr × T), where T is the absolute temperature.[2]

-

Characterization Data

The hexafluoroferrate(III) anion is characterized by its distinct electronic and structural properties, which are confirmed using various analytical techniques.

Magnetic Properties

The most notable characteristic of the [FeF₆]³⁻ complex is its strong paramagnetism, arising from its high-spin d⁵ configuration with five unpaired electrons.[1][2][3]

| Property | Theoretical Value | Experimental Value (Typical) | Citation |

| Unpaired Electrons (n) | 5 | 5 | [3][4] |

| Spin-Only Magnetic Moment (μ_so) | 5.92 Bohr Magnetons (μB) | 5.8 - 5.9 μB | [1][5] |

| Ground State Term Symbol | ⁶A₁g | - | [2] |

Spectroscopic Data

Spectroscopic methods are crucial for confirming the structure and bonding within the complex.

| Technique | Feature | Wavenumber / Region | Assignment | Citation |

| Infrared (IR) | Strong, broad absorption | ~480-495 cm⁻¹ | Fe-F stretch (ν₃) | [5] |

| Infrared (IR) | Medium absorption | ~292 cm⁻¹ | F-Fe-F bend (ν₄) | [5] |

| UV-Vis Spectroscopy | Weak, spin-forbidden bands | UV-Vis region | d-d transitions | [2] |

Note: The d-d electronic transitions in high-spin d⁵ complexes like [FeF₆]³⁻ are spin-forbidden, resulting in very weak absorptions, which makes the complex appear colorless or pale yellow.[2]

Mandatory Visualizations

Diagram 1: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and subsequent characterization of K₃[FeF₆].

Diagram 2: Electronic Configuration of [FeF₆]³⁻

Caption: d-orbital splitting for high-spin [FeF₆]³⁻ in an octahedral field.

References

Unveiling the Atomic Architecture of Hexafluoroferrate(3-): A Technical Guide

For Immediate Release

A comprehensive guide providing an in-depth analysis of the crystal structure of the hexafluoroferrate(3-) anion, [FeF6]3-. This document is intended for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and visualizations to facilitate a deeper understanding of this important coordination complex.

The hexafluoroferrate(3-) anion, [FeF6]3-, is a high-spin d5 complex that serves as a fundamental example in coordination chemistry. Its crystal structure is not defined in isolation but is determined by the counter-ion it is paired with in a given salt. The size and charge of the cation influence the packing of the [FeF6]3- octahedra, leading to different crystal symmetries and unit cell parameters. This guide explores the crystal structures of three common hexafluoroferrate(III) salts: sodium hexafluoroferrate(III) (Na3FeF6), potassium hexafluoroferrate(III) (K3FeF6), and ammonium hexafluoroferrate(III) ((NH4)3FeF6).

The [FeF6]3- Anion: An Octahedral Core

Central to the crystal structure of all hexafluoroferrate(III) salts is the [FeF6]3- anion. In this complex, a central iron(III) ion is octahedrally coordinated to six fluoride ligands. The Fe-F bond distances are typically in the range of 1.94 Å.

Crystal Structures of Hexafluoroferrate(III) Salts

The arrangement of the [FeF6]3- octahedra and the charge-balancing cations in the crystal lattice defines the overall crystal structure. Below is a summary of the crystallographic data for sodium, potassium, and ammonium salts of hexafluoroferrate(III).

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| Sodium Hexafluoroferrate(III) | Na3FeF6 | Monoclinic | P21/c | 5.53 | 5.75 | 7.96 | 90 | 108.8 | 90 | 239.7 |

| Potassium Hexafluoroferrate(III) | K3FeF6 | Monoclinic | P21/n | 8.834 | 8.834 | 17.58 | 90 | 90 | 120 | 1198.6 |

| Ammonium Hexafluoroferrate(III) | (NH4)3FeF6 | Cubic | Fm-3m | 9.07 | 9.07 | 9.07 | 90 | 90 | 90 | 746.2 |

Experimental Protocols

Synthesis of Hexafluoroferrate(III) Salts

1. Hydrothermal Synthesis of Sodium Hexafluoroferrate(III) (Na3FeF6)

This method yields micro-particles of Na3FeF6.[1][2]

-

Materials: Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), sodium fluoride (NaF), and hydrofluoric acid (HF, 40% aqueous solution).

-

Procedure:

-

In a typical synthesis, stoichiometric amounts of Fe(NO3)3·9H2O and NaF are dissolved in deionized water.

-

A small amount of HF is added to the solution to control the pH and facilitate the formation of the [FeF6]3- complex.

-

The resulting solution is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 12-24 hours).

-

After the reaction, the autoclave is allowed to cool to room temperature naturally.

-

The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

The final product is dried in a vacuum oven at a low temperature (e.g., 60-80 °C).

-

2. Solid-State Synthesis of Potassium Hexafluoroferrate(III) (K3FeF6)

This method involves the direct reaction of solid precursors at elevated temperatures.

-

Materials: Potassium chloride (KCl) and iron(III) fluoride (FeF3).

-

Procedure:

-

Stoichiometric amounts of finely ground KCl and FeF3 powders are thoroughly mixed in an agate mortar.

-

The mixture is placed in a crucible (e.g., alumina or platinum).

-

The crucible is heated in a furnace under an inert atmosphere (e.g., argon) to a high temperature (e.g., 800 °C) for an extended period (e.g., 10-20 hours) to ensure complete reaction.

-

The furnace is then slowly cooled to room temperature.

-

The resulting solid is ground to a fine powder.

-

Single Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of hexafluoroferrate(III) salts is primarily achieved through single-crystal X-ray diffraction.

-

Crystal Selection and Mounting: A suitable single crystal of the hexafluoroferrate(III) salt is selected under a microscope. The crystal should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in all dimensions). The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

-

A preliminary diffraction pattern is collected to assess the crystal quality and to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction intensities at various orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

-

Data Processing and Structure Solution:

-

The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and polarization.

-

The corrected intensities are then used to determine the space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental data using least-squares methods.

-

In the final stages of refinement, anisotropic displacement parameters are introduced for all non-hydrogen atoms.

-

The quality of the final refined structure is assessed using various crystallographic indicators, such as the R-factor and goodness-of-fit.

-

Visualizations

Caption: Octahedral coordination of the [FeF6]3- anion.

References

An In-depth Technical Guide to the Magnetic Properties of the Hexafluoroferrate(3-) Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexafluoroferrate(3-) anion, [FeF₆]³⁻, serves as a quintessential example of a high-spin d⁵ transition metal complex. Its magnetic properties are a direct consequence of its electronic structure, which is dictated by the interplay between the central iron(III) ion and the surrounding fluoride ligands. This technical guide provides a comprehensive overview of the magnetic characteristics of the [FeF₆]³⁻ anion, including its electronic configuration, magnetic susceptibility, and spectroscopic signatures. Detailed experimental protocols for the synthesis and characterization of this complex are also presented to facilitate further research and application.

Theoretical Background: Electronic Structure and Magnetism

The magnetic behavior of the [FeF₆]³⁻ anion is fundamentally explained by Ligand Field Theory (LFT), which builds upon the principles of Crystal Field Theory and Molecular Orbital Theory.[1][2] In the octahedral environment created by the six fluoride ligands, the five degenerate d-orbitals of the Fe³⁺ ion split into two energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²).

The fluoride ion (F⁻) is a weak-field ligand, meaning it causes only a small energy separation (Δo) between the t₂g and eg orbitals. Consequently, the pairing energy (P) required to place two electrons in the same orbital is greater than Δo. To achieve the lowest energy state, the five d-electrons of the Fe³⁺ ion (a d⁵ system) will occupy the available orbitals singly before any pairing occurs. This results in a high-spin electronic configuration of t₂g³ eg² , with one electron in each of the five d-orbitals.

The presence of five unpaired electrons makes the [FeF₆]³⁻ anion strongly paramagnetic .[1] The theoretical spin-only magnetic moment (μs) can be calculated using the following formula:

μs = √n(n+2)

where 'n' is the number of unpaired electrons. For [FeF₆]³⁻, with n = 5, the theoretical spin-only magnetic moment is:

μs = √5(5+2) = √35 ≈ 5.92 Bohr Magnetons (B.M.) [3][4]

Experimental measurements of the effective magnetic moment (μeff) for high-spin Fe(III) complexes are typically in close agreement with this theoretical value.[4]

Quantitative Data Summary

The key magnetic and spectroscopic parameters for the hexafluoroferrate(3-) anion are summarized in the table below for easy comparison.

| Property | Value/Description | Reference |

| Electronic Configuration | High-spin, t₂g³ eg² | [1] |

| Number of Unpaired Electrons | 5 | [1] |

| Theoretical Magnetic Moment (μs) | 5.92 B.M. | [3][4] |

| Experimental Magnetic Moment (μeff) | ~5.9 B.M. | [4] |

| EPR g-values | Typically around g ≈ 2.0, but can show features at g ≈ 4.3 and g ≈ 9 depending on the symmetry | |

| Mössbauer Isomer Shift (δ) | ~0.4-0.5 mm/s relative to α-Fe at room temperature | |

| Mössbauer Quadrupole Splitting (ΔEQ) | Small, close to zero |

Experimental Protocols

Synthesis of Potassium Hexafluoroferrate(III) (K₃[FeF₆])

A common salt containing the [FeF₆]³⁻ anion is potassium hexafluoroferrate(III). A reported method for its synthesis is via a hydrothermal reaction.[5]

Materials:

-

Iron(III) source (e.g., FeCl₃)

-

Potassium fluoride (KF)

-

Deionized water

-

Hydrothermal autoclave

Procedure:

-

Prepare aqueous solutions of the iron(III) salt and potassium fluoride in a stoichiometric ratio (1:3 molar ratio of Fe³⁺ to F⁻).

-

Mix the solutions in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specified temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

The resulting precipitate of K₃[FeF₆] is then filtered, washed with deionized water and ethanol, and dried under vacuum.

References

An In-depth Technical Guide to the Electronic Configuration of the Hexafluoroferrate(III) Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexafluoroferrate(III) complex, [FeF₆]³⁻, is a quintessential example of a high-spin octahedral coordination compound. Its electronic structure provides a fundamental illustration of crystal field theory and ligand field theory, making it a subject of significant interest in inorganic chemistry and related fields. This technical guide offers a comprehensive overview of the electronic configuration of the hexafluoroferrate(III) anion, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its properties.

Core Concepts: Electronic Configuration and Bonding

The central metal ion in the hexafluoroferrate(III) complex is iron in the +3 oxidation state (Fe³⁺). The electronic configuration of a neutral iron atom is [Ar] 3d⁶ 4s². To form the Fe³⁺ ion, it loses two 4s electrons and one 3d electron, resulting in a d⁵ configuration ([Ar] 3d⁵).[1]

The six fluoride ions (F⁻) surrounding the central Fe³⁺ ion are classified as weak-field ligands according to the spectrochemical series. This is a crucial factor in determining the electronic arrangement within the d-orbitals of the iron ion.

Crystal Field Theory (CFT)

According to Crystal Field Theory, in an octahedral complex, the five degenerate d-orbitals of the central metal ion are split into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). The energy difference between these two levels is denoted as the crystal field splitting energy (Δo or 10Dq).

For hexafluoroferrate(III), the weak-field fluoride ligands induce only a small crystal field splitting (Δo). This energy gap is smaller than the electron pairing energy (P), which is the energy required to place two electrons in the same orbital. Consequently, it is energetically more favorable for the five d-electrons to occupy all available orbitals singly before any pairing occurs. This results in a high-spin configuration with the electronic arrangement of t₂g³eg² .[2] This configuration maximizes the total spin multiplicity and results in five unpaired electrons. The Crystal Field Stabilization Energy (CFSE) for a d⁵ high-spin octahedral complex is calculated as:

CFSE = (3 × -0.4Δo) + (2 × +0.6Δo) = -1.2Δo + 1.2Δo = 0 [2]

This zero CFSE value is characteristic of high-spin d⁵ complexes and indicates that the electronic arrangement does not provide any additional stability due to the crystal field splitting.

Valence Bond Theory (VBT)

Valence Bond Theory describes the bonding in [FeF₆]³⁻ through the concept of hybridization. To accommodate the six lone pairs of electrons from the six fluoride ligands, the Fe³⁺ ion utilizes its outer orbitals: one 4s, three 4p, and two 4d orbitals. This leads to the formation of six equivalent sp³d² hybrid orbitals , which are arranged in an octahedral geometry. Each of these hybrid orbitals overlaps with an orbital from a fluoride ligand to form a coordinate covalent bond. Because the outer 4d orbitals are used in hybridization, [FeF₆]³⁻ is referred to as an outer orbital complex , which is consistent with its high-spin nature.

Quantitative Data Summary

The following table summarizes key quantitative data for the hexafluoroferrate(III) complex, providing a basis for comparison and further research.

| Property | Value | Method of Determination |

| Oxidation State of Iron | +3 | Inferred from stoichiometry |

| d-electron Configuration | d⁵ | Deduced from oxidation state |

| Spin State | High-spin | Magnetic Susceptibility Measurements |

| Unpaired Electrons | 5 | Magnetic Susceptibility Measurements |

| Calculated Magnetic Moment (μ_spin-only) | ~5.92 Bohr Magnetons | Gouy Method, SQUID Magnetometry |

| Electronic Configuration | t₂g³eg² | Inferred from high-spin state |

| Hybridization | sp³d² (outer orbital) | Valence Bond Theory |

| Fe-F Bond Length in K₃[FeF₆] | 1.96 Å | Single-Crystal X-ray Diffraction |

| Crystal Field Splitting Energy (Δo) | < Pairing Energy (P) | UV-Vis Spectroscopy (qualitative) |

| Crystal Field Stabilization Energy (CFSE) | 0 | Calculation from electronic configuration |

Experimental Protocols

Synthesis of Potassium Hexafluoroferrate(III), K₃[FeF₆]

Note: The development and validation of a specific synthesis protocol would be a necessary first step for any experimental investigation of this complex.

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classic technique to determine the magnetic susceptibility of a paramagnetic substance and, by extension, the number of unpaired electrons.

Methodology:

-

Sample Preparation: A powdered sample of a hexafluoroferrate(III) salt (e.g., K₃[FeF₆]) is packed uniformly into a long, cylindrical tube (Gouy tube).

-

Initial Weighing: The tube is suspended from a sensitive balance, and its weight is measured in the absence of a magnetic field.

-

Weighing in a Magnetic Field: An electromagnet is positioned so that one end of the sample tube is in a region of high magnetic field strength, and the other end is in a region of negligible field strength. The apparent weight of the sample is then measured in the presence of the magnetic field.

-

Data Analysis: The change in weight is used to calculate the gram magnetic susceptibility (χg), which is then converted to the molar magnetic susceptibility (χM). After correcting for the diamagnetism of the constituent atoms (Pascal's constants), the effective magnetic moment (μeff) is calculated using the following equation: μ_eff = 2.828 * √(χ_M' * T) where χ_M' is the corrected molar susceptibility and T is the absolute temperature.

UV-Visible Spectroscopy for Crystal Field Splitting Analysis

UV-Visible spectroscopy can be employed to study the electronic transitions between the d-orbitals of the central metal ion, which provides information about the crystal field splitting energy (Δo). However, for the high-spin d⁵ hexafluoroferrate(III) complex, all d-d electronic transitions are spin-forbidden. This means that an electron cannot be promoted from the t₂g to the eg level without a simultaneous flip of its spin, which is a low-probability event. Consequently, the absorption bands corresponding to these transitions are extremely weak, and the complex appears nearly colorless or pale yellow.

Methodology:

-

Solution Preparation: Prepare a solution of a known concentration of a hexafluoroferrate(III) salt in a suitable non-coordinating solvent.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Sample Measurement: Place the cuvette containing the sample solution in the sample beam path and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

-

Data Interpretation: Due to the spin-forbidden nature of the d-d transitions, distinct peaks corresponding to Δo may not be readily observable or may be of very low intensity. The absence of strong absorption bands in the visible region is a key characteristic of this high-spin d⁵ complex. While a precise value for Δo is difficult to obtain directly from the spectrum, its small magnitude can be inferred.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths and bond angles.

Methodology:

-

Crystal Growth: Grow a single crystal of a hexafluoroferrate(III) salt of suitable size and quality.

-

Crystal Mounting: Mount the crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and refined to obtain the final crystal structure, including precise Fe-F bond lengths and the octahedral geometry of the [FeF₆]³⁻ anion.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic configuration of the hexafluoroferrate(III) complex.

Caption: d-Orbital splitting in the high-spin hexafluoroferrate(III) complex.

Caption: Hybridization scheme for the formation of the hexafluoroferrate(III) complex.

Conclusion

The hexafluoroferrate(III) complex serves as an exemplary model for understanding the principles of electronic configuration in transition metal chemistry. Its high-spin d⁵ nature, a direct consequence of the weak-field fluoride ligands, dictates its magnetic properties and its characteristic lack of intense color. The theoretical frameworks of Crystal Field Theory and Valence Bond Theory provide robust explanations for its electronic structure and bonding. The experimental protocols outlined in this guide offer a practical approach for the characterization of this and similar coordination complexes, providing valuable tools for researchers in chemistry and drug development. Further research could focus on the synthesis and characterization of a wider range of hexafluoroferrate(III) salts to explore the influence of counter-ions on its solid-state properties.

References

Hexafluoroferrate(3-) in Aqueous Solution: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is a high-spin d⁵ iron(III) complex that exhibits distinct stability and reactivity characteristics in aqueous environments. A thorough understanding of its behavior in solution is critical for its application in various fields, including catalysis, materials science, and as a precursor in synthetic chemistry. This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of the hexafluoroferrate(3-) ion in aqueous solution, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: Stability in Aqueous Solution

The stability of the hexafluoroferrate(3-) ion in an aqueous medium is predominantly influenced by pH. The complex is most stable in acidic conditions. As the pH increases, the [FeF₆]³⁻ anion becomes susceptible to hydrolysis, leading to the formation of iron(III) hydroxide, a brownish precipitate. To maintain the integrity of the hexafluoroferrate(3-) complex in solution, it is crucial to keep the pH below 4.

The primary equilibrium governing the stability of [FeF₆]³⁻ in water is the stepwise replacement of fluoride ligands by water molecules (aquation), ultimately leading to the formation of the more thermodynamically stable hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, which subsequently hydrolyzes to iron(III) hydroxide in non-acidic solutions.

Quantitative Data on Stability and Reactivity

The following tables summarize the available quantitative data regarding the stability and reactivity of hexafluoroferrate(3-) and related iron(III)-fluoride species in aqueous solution. It is important to note that experimental values can vary with ionic strength and temperature.

Table 1: Stepwise and Overall Stability Constants of Iron(III)-Fluoride Complexes

| Equilibrium Reaction | Stepwise Stability Constant (log K) | Overall Stability Constant (log β) |

| Fe³⁺ + F⁻ ⇌ [FeF]²⁺ | 5.28 | 5.28 |

| [FeF]²⁺ + F⁻ ⇌ [FeF₂]⁺ | 4.15 | 9.43 |

| [FeF₂]⁺ + F⁻ ⇌ FeF₃ | 2.87 | 12.3 |

| FeF₃ + F⁻ ⇌ [FeF₄]⁻ | 1.7 | 14.0 |

| [FeF₄]⁻ + F⁻ ⇌ [FeF₅]²⁻ | 0.1 | 14.1 |

| [FeF₅]²⁻ + F⁻ ⇌ [FeF₆]³⁻ | -1.5 | 12.6 |

Note: Data is compiled from various sources and represents values at or near standard conditions. The negative stepwise stability constant for the formation of [FeF₆]³⁻ from [FeF₅]²⁻ suggests that the hexafluoro species is not the most stable iron(III)-fluoride complex in aqueous solution under all conditions.

Table 2: Kinetic Data for Ligand Exchange and Redox Reactions

| Reaction | Rate Law | Rate Constant (k) at 25 °C | Notes |

| Hydrolysis of [FeF₆]³⁻ | Rate = k[[FeF₆]³⁻][H⁺]⁻¹ | Data not available | The rate is inversely proportional to the hydrogen ion concentration, indicating that hydrolysis is faster at higher pH. The reaction proceeds through a series of aquation steps. |

| Water Exchange on [Fe(H₂O)₆]³⁺ | Rate = k[[Fe(H₂O)₆]³⁺] | 1.6 x 10² s⁻¹ | This provides a baseline for the lability of the iron(III) center towards water exchange. |

| Redox Potential ([FeF₆]³⁻/[FeF₆]⁴⁻) | E = E° - (RT/nF)ln([[FeF₆]⁴⁻]/[[FeF₆]³⁻]) | Data not available | The redox potential is expected to be influenced by the stability of both the Fe(III) and Fe(II) fluoro complexes. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of hexafluoroferrate(3-) are crucial for reproducible research.

Aqueous Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆])

This protocol describes the precipitation of sodium hexafluoroferrate(III) from an aqueous solution.

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium fluoride (NaF)

-

Deionized water

-

Hydrofluoric acid (HF, optional for pH adjustment)

-

Ethanol or acetone for washing

Procedure:

-

Prepare an aqueous solution of ferric chloride.

-

In a separate beaker, prepare an aqueous solution of sodium fluoride. A stoichiometric excess of NaF is recommended.

-

Slowly add the ferric chloride solution to the sodium fluoride solution while stirring vigorously.

-

A precipitate of sodium hexafluoroferrate(III) will form.

-

If necessary, carefully add a small amount of dilute hydrofluoric acid to maintain a pH below 4 to prevent the formation of iron(III) hydroxide.

-

Continue stirring the mixture for a sufficient period to ensure the reaction goes to completion.

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold deionized water, followed by a small amount of ethanol or acetone to facilitate drying.

-

Dry the product in a desiccator or under vacuum at a low temperature.

Hydrothermal Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆])

This method yields crystalline Na₃[FeF₆].

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Sodium fluoride (NaF)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O in deionized water.

-

Prepare a 0.6 M solution of NaF in deionized water.

-

Mix the two solutions in a Teflon-lined autoclave.

-

Seal the autoclave and heat it to 180 °C for 12 hours.

-

Allow the autoclave to cool to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the product with deionized water and ethanol.

-

Dry the final product at 60 °C.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental procedures provide a clear and concise understanding of the processes involved.

Caption: Stepwise aquation and hydrolysis of [FeF₆]³⁻ in aqueous solution.

Caption: Experimental workflow for the aqueous synthesis of Na₃[FeF₆].

Reactivity of Hexafluoroferrate(3-)

Ligand Substitution Reactions

The fluoride ligands in [FeF₆]³⁻ can be displaced by other ligands. The lability of the Fe-F bond makes the hexafluoroferrate(3-) anion a useful precursor for the synthesis of other iron(III) complexes. The rate and extent of ligand substitution will depend on the nature of the incoming ligand, its concentration, and the reaction conditions.

Redox Reactions

Conclusion

The hexafluoroferrate(3-) ion presents a fascinating case study in the coordination chemistry of iron in aqueous solution. Its stability is delicately balanced and highly dependent on pH, with hydrolysis to iron(III) hydroxide being a major decomposition pathway in insufficiently acidic media. While qualitative aspects of its reactivity are understood, a more extensive quantitative dataset on its stability constants, hydrolysis kinetics, and redox potential would greatly benefit the scientific community. The experimental protocols provided herein offer a solid foundation for the synthesis and further investigation of this important iron complex. The visual diagrams of the hydrolysis pathway and synthesis workflow serve to simplify these complex processes for researchers and professionals in the field.

An In-depth Technical Guide to the Fundamental Principles of Coordination in Hexafluoroferrate(3-) Anions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexafluoroferrate(3-) anion, [FeF₆]³⁻, serves as a quintessential model for understanding the principles of coordination chemistry, particularly for high-spin d⁵ metal centers. This technical guide provides a comprehensive overview of the synthesis, electronic structure, bonding, magnetic properties, and characterization of this fundamental coordination complex. Detailed experimental protocols for its preparation and analysis are presented, alongside tabulated quantitative data for key structural and spectroscopic parameters. Furthermore, this guide employs visualizations to illustrate the theoretical bonding models and experimental workflows, offering a thorough resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction

The hexafluoroferrate(3-) anion is an octahedral coordination complex featuring a central iron(III) ion (Fe³⁺) coordinated to six fluoride ligands. Its study is pivotal for elucidating the concepts of ligand field theory, valence bond theory, and molecular orbital theory in transition metal complexes. The weak-field nature of the fluoride ligands results in a high-spin electronic configuration, making [FeF₆]³⁻ a classic example of a paramagnetic inorganic compound with five unpaired electrons. This property, along with its relatively straightforward synthesis, makes it an excellent subject for both educational and research purposes, including as a precursor in materials synthesis and for comparative studies in bioinorganic chemistry.

Synthesis of Hexafluoroferrate(3-) Anions

Salts of the hexafluoroferrate(3-) anion, such as Na₃[FeF₆] and K₃[FeF₆], can be synthesized through several methods, including hydrothermal synthesis, precipitation, and direct reaction.

Hydrothermal Synthesis of Sodium Hexafluoroferrate(III)

This method yields crystalline Na₃[FeF₆] powder.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O).

-

Prepare a 0.5 M solution of sodium fluoride (NaF).

-

Prepare a 0.5 M solution of ammonium bifluoride (NH₄HF₂).

-

-

Reaction Mixture:

-

In a beaker, combine 14 mL of the 0.1 M Fe(NO₃)₃·9H₂O solution, 14 mL of the 0.5 M NaF solution, and 42 mL of the 0.5 M NH₄HF₂ solution.

-

Add 3 mL of 40% hydrofluoric acid (HF) to the mixture.

-

Stir the solution vigorously for 30 minutes.

-

-

Hydrothermal Reaction:

-

Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 190°C for 12 hours.

-

Allow the autoclave to cool to room temperature naturally.

-

-

Product Recovery and Purification:

-

Collect the precipitate by centrifugation.

-

Wash the product multiple times with deionized water to remove any unreacted precursors or byproducts.

-

Dry the final white powder product at 60°C overnight.

-

Synthesis of Potassium Hexafluoroferrate(III) by Precipitation

This method involves the reaction of an iron(III) salt with a fluoride source in an aqueous solution, leading to the precipitation of the less soluble K₃[FeF₆].

Experimental Protocol:

-

Solution Preparation:

-

Dissolve a stoichiometric amount of iron(III) chloride (FeCl₃) in a minimal amount of water.

-

Prepare a concentrated solution of potassium fluoride (KF) in water (a molar excess of KF is recommended).

-

-

Precipitation:

-

Slowly add the FeCl₃ solution to the stirred KF solution.

-

A precipitate of K₃[FeF₆] will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or acetone) to aid in drying.

-

Dry the product in a desiccator over a suitable drying agent.

-

Theoretical Framework of Coordination

The electronic structure and properties of the [FeF₆]³⁻ anion can be described by several bonding theories.

Valence Bond Theory (VBT)

In the [FeF₆]³⁻ complex, the iron atom is in a +3 oxidation state, with an electronic configuration of [Ar] 3d⁵. The fluoride ion (F⁻) is a weak-field ligand and does not cause pairing of the 3d electrons. Consequently, the five 3d electrons remain unpaired. To accommodate the six fluoride ligands in an octahedral geometry, the iron(III) ion utilizes its outer orbitals: one 4s, three 4p, and two 4d orbitals, leading to sp³d² hybridization. This is referred to as an outer orbital complex. The presence of five unpaired electrons explains the observed paramagnetism of the complex.

Crystal Field Theory (CFT)

Crystal Field Theory treats the ligands as point negative charges that interact with the d-orbitals of the central metal ion. In an octahedral field, the five degenerate d-orbitals split into two sets: the lower energy t₂g (dxy, dyz, dxz) and the higher energy eg (dx²-y², dz²) orbitals. The energy difference between these sets is denoted as Δo (the crystal field splitting energy).

For Fe³⁺ (a d⁵ ion), the arrangement of electrons in these orbitals depends on the magnitude of Δo relative to the pairing energy (P). Fluoride is a weak-field ligand, resulting in a small Δo that is less than the energy required to pair electrons (Δo < P). Therefore, the electrons will occupy all the d-orbitals singly before pairing up, leading to a high-spin configuration of t₂g³ eg². This configuration has five unpaired electrons, consistent with the observed strong paramagnetism.

Molecular Orbital (MO) Theory

Molecular Orbital Theory provides a more complete picture of the bonding by considering the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. In an octahedral complex like [FeF₆]³⁻, the six ligand σ-orbitals combine with the metal's 3d(eg), 4s, and 4p orbitals to form six bonding (σ) and six anti-bonding (σ*) MOs. The metal's t₂g orbitals are non-bonding with respect to σ-interactions.

However, the fluoride ligands also have filled p-orbitals that can engage in π-bonding with the metal's t₂g orbitals. This interaction results in the formation of bonding (π) and anti-bonding (π) molecular orbitals. Since the fluoride p-orbitals are lower in energy than the metal t₂g orbitals, the resulting bonding t₂g MOs are primarily ligand-based and are filled with ligand electrons. The anti-bonding t₂g orbitals are primarily metal-based and are occupied by the metal's d-electrons. This π-interaction raises the energy of the t₂g* orbitals, reducing the overall Δo, which is consistent with fluoride being a weak-field ligand. The five d-electrons of Fe³⁺ occupy the t₂g* and eg* orbitals, resulting in a high-spin configuration.

Quantitative Data

Table 1: Crystallographic and Bond Parameter Data for Hexafluoroferrate(3-)

| Parameter | Value | Compound | Reference |

| Crystal System | Cubic | K₃[FeF₆] | [1] |

| Space Group | Fm-3m | K₃[FeF₆] | [1] |

| Fe-F Bond Length | 1.93 Å | K₃[FeF₆] | [1] |

| Coordination Geometry | Octahedral | [FeF₆]³⁻ | General |

| Crystal System | Monoclinic | Na₃[FeF₆] | N/A |

| Space Group | P21/c | Na₃[FeF₆] | N/A |

Note: Detailed bond angles for the cubic system are defined by the symmetry.

Table 2: Magnetic and Spectroscopic Data for Hexafluoroferrate(3-)

| Parameter | Value | Technique | Reference |

| Magnetic Behavior | Paramagnetic | Magnetic Susceptibility | General |

| Number of Unpaired e⁻ | 5 | Theory & Experiment | General |

| Effective Magnetic Moment (µ_eff) | ~5.9 µ_B | Magnetic Susceptibility | [2] |

| Electronic Configuration | High-spin (t₂g³ eg²) | Ligand Field Theory | General |

| Isomer Shift (δ) | ~0.46 mm/s | Mössbauer Spectroscopy | [3] |

| Quadrupole Splitting (ΔE_Q) | ~0.5 mm/s | Mössbauer Spectroscopy | [3] |

| UV-Vis Absorption | Weak absorptions in the visible region | UV-Vis Spectroscopy | General |

Experimental Characterization Protocols

A comprehensive characterization of hexafluoroferrate(3-) complexes involves multiple analytical techniques.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystal phase and determine the lattice parameters of the synthesized hexafluoroferrate(3-) salt.

Methodology:

-

Sample Preparation: A small amount of the finely ground powder sample is mounted on a sample holder. The surface should be flat and level with the holder's surface.

-

Instrument Setup:

-

An X-ray diffractometer with a copper (Cu Kα, λ = 1.5418 Å) or other suitable X-ray source is used.

-

The instrument is configured for a Bragg-Brentano geometry.

-

The 2θ scan range is typically set from 10° to 80° with a step size of ~0.02°.

-

-

Data Collection: The detector scans the angular range, measuring the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed by identifying the peak positions and intensities. These are compared with standard diffraction databases (e.g., ICDD) to identify the crystalline phase. The lattice parameters can be refined from the peak positions.[4]

Magnetic Susceptibility Measurement (SQUID Magnetometry)

Objective: To determine the magnetic susceptibility and calculate the effective magnetic moment of the complex, confirming its high-spin nature.

Methodology:

-

Sample Preparation: A precisely weighed amount of the powdered sample is packed into a gelatin capsule or other suitable sample holder.

-

Measurement:

-

The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

The magnetic moment is measured as a function of temperature (typically from 2 K to 300 K) at a constant applied magnetic field.

-

-

Data Analysis:

-

The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment.

-

The data is often plotted as 1/χ_M versus temperature (T). For a paramagnetic substance, this should yield a straight line according to the Curie-Weiss law (1/χ_M = (T - θ)/C).

-

The effective magnetic moment (µ_eff) is calculated using the equation: µ_eff = 2.828 * √(χ_M * T) B.M.

-

⁵⁷Fe Mössbauer Spectroscopy

Objective: To probe the oxidation state, spin state, and coordination environment of the iron nucleus.

Methodology:

-

Sample Preparation: The powdered sample is uniformly distributed and contained in a sample holder.

-

Instrument Setup:

-

A Mössbauer spectrometer operating in transmission mode with a constant acceleration drive is used.

-

The γ-ray source is typically ⁵⁷Co diffused in a rhodium matrix.

-

The spectrometer is calibrated using a standard α-iron foil.

-

Measurements are often performed at low temperatures (e.g., liquid nitrogen or helium temperatures) to increase the recoil-free fraction.

-

-

Data Collection: The detector counts the number of γ-rays transmitted through the sample as a function of the velocity of the source.

-

Data Analysis: The resulting Mössbauer spectrum (a plot of transmission vs. velocity) is fitted to Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q). For a high-spin Fe(III) in an octahedral environment, a single doublet is expected.[4]

UV-Visible Spectroscopy

Objective: To observe the d-d electronic transitions of the complex.

Methodology:

-

Sample Preparation: A dilute solution of the hexafluoroferrate(3-) salt is prepared in a suitable non-absorbing solvent (e.g., an aqueous HF solution to prevent hydrolysis).

-

Measurement:

-

A dual-beam UV-Vis spectrophotometer is used.

-

A cuvette containing the pure solvent is used as a reference.

-

The absorbance of the sample solution is measured over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: The resulting spectrum will show absorbance peaks corresponding to electronic transitions. For high-spin d⁵ complexes like [FeF₆]³⁻, all d-d transitions are spin-forbidden, and therefore, the absorption bands are expected to be very weak.

Conclusion

The hexafluoroferrate(3-) anion is a cornerstone complex for understanding the fundamental principles of coordination chemistry. Its high-spin d⁵ electronic configuration, arising from the weak-field nature of the fluoride ligands, is well-explained by Valence Bond, Crystal Field, and Molecular Orbital theories. The synthesis and characterization of [FeF₆]³⁻ salts provide practical applications of these theoretical concepts. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals, facilitating a deeper understanding of the coordination chemistry of iron and serving as a valuable reference for further studies in inorganic and materials chemistry.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Hexafluoroferrate(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexafluoroferrate(III) (Na₃FeF₆) is an inorganic compound of increasing interest in materials science, analytical chemistry, and potentially in pharmaceutical applications.[1] Its properties are derived from the central high-spin iron(III) cation octahedrally coordinated by six fluoride ligands. This technical guide provides a comprehensive overview of the known chemical and physical properties of sodium hexafluoroferrate(III), detailed experimental protocols for its synthesis and characterization, and a summary of its current and potential applications. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

Sodium hexafluoroferrate(III) is a powder at ambient temperature.[1] The compound's core chemical identifiers and physical characteristics are summarized in the tables below.

General Chemical Identifiers

| Identifier | Value |

| CAS Number | 20955-11-7 |

| Molecular Formula | Na₃FeF₆ |

| Molecular Weight | 238.80 g/mol [1] |

| IUPAC Name | Trisodium hexafluoroferrate(3-) |

| Synonyms | Sodium fluoferrate(III), Trisodium hexafluoroferrate[1] |

| PubChem CID | 44890703[1] |

Physical and Structural Properties

| Property | Value |

| Physical Form | Powder[1] |

| Crystal Structure | Monoclinic[1] |

| Space Group | P21/c[1] |

| Melting Point | 1255 K (982 °C)[2] |

| Boiling Point | Not available |

| Solubility in H₂O | Data not readily available. Alkali metal fluorides are generally soluble in water.[3][4][5][6] |

Magnetic Properties

The magnetic properties of sodium hexafluoroferrate(III) are complex, with different studies reporting varying behaviors, which may depend on the material's synthesis method and purity. The [FeF₆]³⁻ anion contains a high-spin Fe³⁺ ion with five unpaired electrons, leading to strong magnetic effects.[7]

| Magnetic Property | Reported Value/Observation |

| Magnetic Behavior | Reported as paramagnetic, weakly antiferromagnetic, and ferromagnetic in different studies.[1][8][9] |

| Magnetization (Eu³⁺ doped) | ~7.85 emu/g at 5 K, decreasing to 0.4 emu/g at 60 K.[9] |

| Magnetization (Tb³⁺ doped) | ~24.74 emu/g at 5 K, decreasing to 1.06 emu/g at 50 K.[1] |

| Weiss Constant (θ) | -12 K (suggesting weak antiferromagnetic interactions)[8] |

Thermal Properties

| Thermal Property | Reported Value/Observation |

| Decomposition Temperature | Stable up to approximately 255 °C (for Eu³⁺ doped Na₃FeF₆).[10] |

| Phase Transition Enthalpy | 19 ± 3 kJ/mol at 920 K (647 °C)[2] |

| Enthalpy of Fusion | 89 ± 3 kJ/mol at 1255 K (982 °C)[2] |

Experimental Protocols

One-Pot Hydrothermal Synthesis of Na₃FeF₆

A common method for the synthesis of sodium hexafluoroferrate(III) micro-particles is the one-pot hydrothermal process.[1]

Objective: To synthesize crystalline Na₃FeF₆ micro-particles.

Materials:

-

Sodium salt (e.g., NaCl, NaNO₃)[1]

Equipment:

Methodology:

-

Precursor Solution Preparation: Stoichiometric amounts of the iron(III) salt, sodium salt, and fluoride source are dissolved in deionized water under continuous stirring to create a homogeneous solution.[1]

-

Autoclave Sealing: The prepared solution is transferred into a Teflon-lined stainless steel autoclave, which is then securely sealed.[1]

-

Hydrothermal Reaction: The sealed autoclave is placed in a furnace and heated to a temperature typically in the range of 150-250°C for a duration of 12-24 hours. The autogenous pressure that develops facilitates the crystallization of Na₃FeF₆.[1]

-

Cooling and Collection: The autoclave is allowed to cool to room temperature naturally. The solid product is then collected via centrifugation or filtration.[1]

-

Washing: The collected powder is washed multiple times with deionized water and ethanol to eliminate any unreacted ions or residual reagents.[1]

-

Drying: The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the pure, crystalline Na₃FeF₆ powder.[1]

Characterization Techniques

X-ray Diffraction (XRD): XRD is employed to confirm the crystal structure and phase purity of the synthesized Na₃FeF₆. The resulting diffraction pattern is compared with standard crystallographic data to verify the monoclinic P21/c structure.[1][12]

Scanning Electron Microscopy (SEM): SEM analysis is used to investigate the morphology and size of the synthesized particles. For Na₃FeF₆, regular octahedral-shaped micro-particles have been observed.[1][12]

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy can be used to probe the local coordination environment and oxidation state of the iron atoms. For pristine Na₃FeF₆, a signal corresponding to Fe³⁺ in an octahedral environment is expected.[8]

Visualizations

Synthesis Workflow

Caption: Hydrothermal synthesis workflow for Sodium Hexafluoroferrate(III).

Logical Relationship of Properties and Applications

Caption: Relationship between core properties and applications of Na₃FeF₆.

Spectroscopic Data

Detailed quantitative spectroscopic data for sodium hexafluoroferrate(III) is not widely available in the literature.

Infrared (IR) Spectroscopy: An FTIR spectrum is referenced in the PubChem database, obtained using a KBr wafer. However, specific peak assignments and wavenumbers are not provided.[13]

Applications in Research and Drug Development

Sodium hexafluoroferrate(III) is a versatile compound with applications in several research areas.

-

Materials Science: It serves as a precursor in the synthesis of specialized materials, including magnetic nanoparticles and catalysts.[1][14]

-

Analytical Chemistry: The compound is used as a reagent in various analytical techniques for the determination of iron and other metals.[14]

-

Electrochemistry: It has applications in the development of electrochemical sensors.[14]

-

Pharmaceutical Research: There is growing interest in its potential use in drug formulation and delivery systems, possibly as a stabilizer or a component in controlled-release matrices.[1][12]

Conclusion

Sodium hexafluoroferrate(III) is a compound with a well-defined crystal structure and a range of interesting, albeit not fully characterized, physical properties. The conflicting reports on its magnetic behavior highlight the need for further investigation to understand the influence of synthesis conditions and material purity. While quantitative data for some fundamental properties like solubility remain elusive, its utility in materials science and analytical chemistry is established. For professionals in drug development, Na₃FeF₆ presents intriguing possibilities that warrant further exploration into its biocompatibility and mechanisms of action in biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Characteristic Of Compounds Of Alkali Metals - Study Material for IIT JEE | askIITians [askiitians.com]

- 5. The solubility of fluorides of alkali metals in water class 11 chemistry JEE_MAIN [vedantu.com]

- 6. youtube.com [youtube.com]

- 7. Hexafluoroferrate(3-) | Benchchem [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Luminescent properties of Eu-doped magnetic Na3FeF6 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Sodium hexafluoroferrate | F6FeNa3 | CID 44890703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Oxidation-Reduction Pathways Involving Hexafluoroferrate(3-)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is a high-spin octahedral coordination complex of iron(III) that serves as a potent oxidizing agent. Its reactivity is centered on the facile reduction of the iron(III) center to iron(II). This guide provides a comprehensive overview of the core oxidation-reduction pathways involving hexafluoroferrate(3-), including its electronic structure, redox properties, and involvement in electron transfer reactions. While specific quantitative data for hexafluoroferrate(3-) is limited in publicly available literature, this guide draws upon analogous well-studied iron complexes, such as hexacyanoferrate(III), to illustrate key principles and experimental methodologies. Detailed experimental protocols for the synthesis of a representative iron(III) complex and for electrochemical analysis are provided to guide laboratory investigations. Furthermore, the potential applications of iron-fluoride complexes in catalysis and the broader context of fluorinated compounds in drug development are explored.

Core Concepts: Electronic Structure and Redox Properties

The hexafluoroferrate(3-) ion consists of a central iron atom in the +3 oxidation state (Fe³⁺) surrounded by six fluoride ligands (F⁻) in an octahedral geometry.[1] The fluoride ion is a weak-field ligand, which leads to a high-spin d⁵ electronic configuration for the Fe³⁺ ion (t₂g³eg²).[2][3][4] This configuration results in five unpaired electrons, rendering the complex paramagnetic.[2][3][4]

The primary feature of hexafluoroferrate(3-)'s chemistry is its ability to act as an oxidizing agent, which stems from the tendency of the Fe(III) center to be reduced to Fe(II) by accepting an electron.[1]

[FeF₆]³⁻ + e⁻ ⇌ [FeF₆]⁴⁻

This redox activity is central to its involvement in various chemical transformations. The electron transfer processes involving [FeF₆]³⁻ are typically classified as outer-sphere electron transfer reactions. In this mechanism, an electron is transferred from a reductant to the [FeF₆]³⁻ complex without the formation of a direct chemical bond or a bridging ligand between the two species.[1]

Quantitative Data

| Redox Couple | Standard Reduction Potential (E°) vs. SHE | Notes |

| [Fe(CN)₆]³⁻ / [Fe(CN)₆]⁴⁻ | +0.36 V | In acidic medium.[4] |

| [Fe(CN)₆]³⁻ / [Fe(CN)₆]⁴⁻ | +0.40 V | In alkaline medium.[4] |

| Fe³⁺(aq) / Fe²⁺(aq) | +0.77 V | For the aquated ions.[5] |

| Reaction | Second-Order Rate Constant (k) | Conditions |

| Oxidation of Dihydroxyfumaric Acid by [Fe(CN)₆]³⁻ | k₁ = k₂ = 2.18 ± 0.05 M⁻¹s⁻¹ | Low acidity.[6][7][8] |

| Oxidation of Fluoroquinolones by [Fe(CN)₆]³⁻ | Rate is first order with respect to fluoroquinolone. | Osmium tetroxide catalyzed, alkaline medium.[8] |

| Oxidation of L-lysine by [Fe(CN)₆]³⁻ | Reaction shows first-order dependence on oxidant, substrate, and catalyst. | Ruthenium(III) catalyzed, alkaline medium.[4] |

| Oxidation of Cysteine by [Fe(CN)₆]³⁻ | First order with respect to oxidant and substrate. | Basic medium, 25°C.[9] |

Experimental Protocols

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (Illustrative Example)

This protocol describes the synthesis of a well-characterized iron(III) coordination complex, which serves as a general guide for the synthesis of related compounds.

Materials:

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Distilled water

-

Ethanol

-

Beakers (100 mL, 250 mL)

-

Graduated cylinders

-

Hot plate and magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolve approximately 9.0 g of potassium oxalate monohydrate in 30 mL of hot distilled water in a 250 mL beaker with gentle heating and stirring.[10]

-

In a separate 100 mL beaker, dissolve 4.4 g of iron(III) chloride hexahydrate in a minimal amount of cold distilled water (10-15 mL).[10]

-

Slowly add the iron(III) chloride solution to the warm potassium oxalate solution while stirring continuously.

-

Cool the resulting solution in an ice bath to induce crystallization of the green product, potassium tris(oxalato)ferrate(III) trihydrate.[10]

-

Collect the crystals by vacuum filtration using a Buchner funnel.[10]

-

Wash the crystals with a 1:1 mixture of cold water and ethanol.

-

Dry the crystals by pressing them between filter papers.

Cyclic Voltammetry of a Hexafluoroferrate(3-) Salt (General Protocol)

This protocol outlines the general procedure for performing cyclic voltammetry to characterize the redox properties of a hexafluoroferrate(3-) salt. The specific parameters may need to be optimized for the particular experimental setup.

Apparatus and Reagents:

-

Potentiostat with a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).[11][12]

-

Electrochemical cell.

-

A solution of the hexafluoroferrate(3-) salt (e.g., K₃[FeF₆]) of known concentration (e.g., 1-10 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl or KNO₃).

-

Inert gas (e.g., nitrogen or argon) for deoxygenating the solution.[11]

-

Polishing materials for the working electrode (e.g., alumina slurry).[11]

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and reproducible surface, then rinse thoroughly with deionized water and the electrolyte solution.[11]

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution containing the hexafluoroferrate(3-) salt.

-

Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[11][12] Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to scan over a range that encompasses the expected redox event for the [FeF₆]³⁻/[FeF₆]⁴⁻ couple.

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Vary the scan rate to investigate the kinetics of the electron transfer process.

-

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

Calculate the formal reduction potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.

-

The relationship between the peak current and the square root of the scan rate can be used to determine if the process is diffusion-controlled.

-

Visualizations of Pathways and Workflows

Outer-Sphere Electron Transfer Mechanism

References

- 1. Hexafluoroferrate(3-) | Benchchem [benchchem.com]

- 2. askfilo.com [askfilo.com]

- 3. quora.com [quora.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Standard Reduction Potentials Table [chm.uri.edu]

- 6. Kinetic study of the hexacyanoferrate (III) oxidation of dihydroxyfumaric acid in acid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. Standard Reduction Potentials [av8n.com]

An In-depth Technical Guide to Electron Transfer Processes in Hexafluoroferrate(3-) Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexafluoroferrate(3-) anion, [FeF₆]³⁻, represents a cornerstone in the study of high-spin iron(III) coordination chemistry. Its unique electronic structure and participation in electron transfer reactions have garnered significant interest across various scientific disciplines, from materials science to biochemistry. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and, most importantly, the electron transfer dynamics of this fascinating complex. The content is tailored for researchers, scientists, and drug development professionals who require a deep understanding of the fundamental principles governing its reactivity.

Synthesis and Characterization of Hexafluoroferrate(3-)

The synthesis of hexafluoroferrate(3-) salts, typically with alkali metal or ammonium counter-ions, can be achieved through several methods. The choice of method often depends on the desired purity, crystal size, and scale of the reaction.

Aqueous Synthesis of Sodium Hexafluoroferrate(3-) (Na₃[FeF₆])

A common and scalable method for the synthesis of Na₃[FeF₆] involves the reaction of an iron(III) salt with a fluoride source in an aqueous medium.

Experimental Protocol:

-

Reactants:

-

Iron(III) chloride (FeCl₃)

-

Sodium fluoride (NaF)

-

-

Procedure:

-

Prepare separate aqueous solutions of iron(III) chloride and sodium fluoride.

-

Slowly add the sodium fluoride solution to the iron(III) chloride solution with constant stirring. A stoichiometric excess of sodium fluoride is typically used to ensure complete formation of the hexafluoro complex.

-

The reaction proceeds according to the following equation: FeCl₃(aq) + 6NaF(aq) → Na₃--INVALID-LINK-- + 3NaCl(aq)[1]

-

A precipitate of Na₃[FeF₆] will form. The precipitate can be collected by filtration, washed with cold water to remove soluble impurities such as sodium chloride, and subsequently dried under vacuum.

-

Hydrothermal Synthesis of Alkali Metal Hexafluoroferrates(III)

Hydrothermal synthesis offers a route to well-defined crystalline products. This method involves carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.

Experimental Protocol:

-

Reactants:

-

An iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃)

-

An alkali metal fluoride (e.g., NaF, KF)

-

Hydrofluoric acid (HF) to control pH and fluoride concentration.

-

-

Procedure:

-

A solution of the iron(III) salt is mixed with the alkali metal fluoride and a controlled amount of hydrofluoric acid in a Teflon-lined autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).

-

During this time, the reactants dissolve and recrystallize to form the desired hexafluoroferrate(III) salt.

-

After cooling the autoclave to room temperature, the crystalline product is collected, washed, and dried.

-

Electronic Structure and Properties

The hexafluoroferrate(3-) ion is an archetypal example of a high-spin octahedral d⁵ complex. The electronic configuration of the central iron(III) ion is [Ar] 3d⁵. In the presence of the weak-field fluoride ligands, the d-orbitals split into t₂g and e_g sets, but the crystal field splitting energy (Δ_o) is smaller than the spin-pairing energy. Consequently, the five d-electrons occupy all five d-orbitals individually with parallel spins, resulting in a high-spin state with five unpaired electrons.[2][3][4] This high-spin configuration is responsible for the paramagnetic nature of the complex.

Molecular Orbital Diagram

The interaction between the iron(III) 3d, 4s, and 4p orbitals and the σ- and π-bonding orbitals of the six fluoride ligands leads to the formation of a molecular orbital diagram. For a simplified qualitative picture, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. The five d-electrons of the Fe³⁺ ion are distributed as (t₂g)³(e_g)².

Electron Transfer Processes

Electron transfer reactions are central to the chemistry of hexafluoroferrate(3-). These processes are typically of the outer-sphere type, where the coordination shells of the reactants remain intact during the electron transfer event.

The [FeF₆]³⁻/[FeF₆]⁴⁻ Redox Couple

The fundamental electron transfer process involving hexafluoroferrate(3-) is its one-electron reduction to hexafluoroferrate(4-):

[FeF₆]³⁻ + e⁻ ⇌ [FeF₆]⁴⁻

Marcus Theory of Outer-Sphere Electron Transfer

The rates of outer-sphere electron transfer reactions, such as the self-exchange reaction between [FeF₆]³⁻ and [FeF₆]⁴⁻, can be understood within the framework of Marcus theory. The theory describes the rate constant (k) of an electron transfer reaction in terms of the Gibbs free energy of activation (ΔG‡), which is a function of the standard Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ).

The reorganization energy (λ) is a crucial parameter and represents the energy required to change the geometries of the reactants and the surrounding solvent molecules from their equilibrium configurations to the geometry of the transition state, without electron transfer. It has two components:

-

Inner-sphere reorganization energy (λ_i): Associated with changes in bond lengths and angles within the coordination sphere of the complex.

-

Outer-sphere reorganization energy (λ_o): Associated with the reorientation of solvent molecules around the complex.

For the [FeF₆]³⁻/[FeF₆]⁴⁻ couple, the addition of an electron to the e_g* orbitals would lead to an increase in the Fe-F bond lengths due to increased electron-electron repulsion. This structural change contributes to the inner-sphere reorganization energy.

Experimental Methodologies for Studying Electron Transfer

Several experimental techniques are employed to investigate the electron transfer properties of hexafluoroferrate(3-).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for characterizing the redox behavior of a species in solution. A cyclic voltammogram of a solution containing hexafluoroferrate(3-) would provide information on the redox potential of the [FeF₆]³⁻/[FeF₆]⁴⁻ couple and the reversibility of the electron transfer process.

Experimental Protocol for Cyclic Voltammetry:

-

Instrumentation: A potentiostat with a three-electrode setup.

-

Working Electrode: Glassy carbon, platinum, or gold.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter Electrode: Platinum wire or graphite rod.

-

-

Electrolyte Solution: A solution of the hexafluoroferrate(3-) salt (e.g., K₃[FeF₆]) in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile) to ensure conductivity.

-

Procedure:

-

Deoxygenate the electrolyte solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

Immerse the electrodes in the solution and initiate the potential scan. The potential is swept linearly from an initial value to a final value and then back to the initial value.

-

The resulting current is measured and plotted against the applied potential.

-

The peak potentials (anodic and cathodic) can be used to estimate the formal redox potential, and the peak separation can provide insights into the electron transfer kinetics.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur as a result of an electron transfer reaction. UV-Vis spectroelectrochemistry can be used to monitor the changes in the absorption spectrum of a hexafluoroferrate(3-) solution as it is electrochemically reduced.

Experimental Protocol for UV-Vis Spectroelectrochemistry:

-

Instrumentation: A spectrophotometer coupled with a potentiostat and a spectroelectrochemical cell. The cell is designed to allow both electrochemical control and spectroscopic monitoring of the solution. Optically transparent electrodes (e.g., indium tin oxide (ITO) coated glass or a thin metal mesh) are often used as the working electrode.

-

Procedure:

-

The spectroelectrochemical cell is filled with the electrolyte solution containing the hexafluoroferrate(3-) complex.

-

An initial UV-Vis spectrum is recorded at a potential where no electrolysis occurs.

-

The potential is then stepped to a value where reduction of [FeF₆]³⁻ to [FeF₆]⁴⁻ occurs.

-

A series of UV-Vis spectra are recorded over time as the electrolysis proceeds until a new steady-state spectrum, corresponding to the [FeF₆]⁴⁻ species, is obtained.

-

By analyzing the spectral changes as a function of the applied potential, the redox potential and the spectra of the individual redox species can be determined.

-

Quantitative Data Summary

Due to the limited availability of precise experimental data for the hexafluoroferrate(3-) complex in the literature, the following table includes estimated values based on related iron complexes and theoretical considerations.

| Parameter | Symbol | Estimated Value/Range | Notes |

| Standard Redox Potential ([FeF₆]³⁻/[FeF₆]⁴⁻) | E° | < +0.77 V vs. SHE | Expected to be lower than the [Fe(H₂O)₆]³⁺/[Fe(H₂O)₆]²⁺ couple due to the electron-withdrawing nature of fluoride ligands. |

| Electron Self-Exchange Rate Constant | k_ex | 10³ - 10⁵ M⁻¹s⁻¹ | This is a rough estimate for an outer-sphere electron transfer involving a high-spin iron complex. The actual value is highly dependent on the solvent and experimental conditions. |

| Inner-Sphere Reorganization Energy | λ_i | 0.2 - 0.5 eV | Typical range for iron complexes undergoing a one-electron transfer with moderate structural changes. |

| Outer-Sphere Reorganization Energy | λ_o | 0.5 - 1.5 eV | Highly dependent on the solvent polarity. |

Signaling Pathways and Logical Relationships

The electron transfer properties of hexafluoroferrate(3-) can be integrated into various logical workflows and signaling pathways, particularly in the context of sensor development and catalytic cycles.

Diagram of a Catalytic Cycle Involving Hexafluoroferrate(3-)

The following diagram illustrates a hypothetical catalytic cycle where hexafluoroferrate(3-) acts as an electron transfer mediator.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electron self-exchange and self-amplified posttranslational modification in the hemoglobins from Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C6H4-2-NHC( [[double bond, length as m-dash]] O)CF3; C6H3-2,6-(NHC( [[double bond, length as m-dash]] O)CF3)2) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Iron(III) Complexes in Catalytic Organic Reactions

A Note on Hexafluoroferrate(3-) in Catalysis:

A comprehensive review of scientific literature reveals a notable scarcity of established applications and protocols for the use of the hexafluoroferrate(3-) ion, [FeF₆]³⁻, as a catalyst in organic reactions. Its primary role described in chemical literature is that of a potent oxidizing agent, a property stemming from the tendency of the Fe(III) center to be reduced to Fe(II). While iron catalysis is a burgeoning field in organic synthesis, the application of the hexafluoroferrate(3-) complex specifically remains an area with limited exploration.

To provide a detailed and practical guide in the format requested, we will focus on a closely related and extensively documented iron(III) complex: Potassium Hexacyanoferrate(III) , K₃[Fe(CN)₆]. This complex serves as an excellent illustrative example of an iron(III) catalyst in a significant organic transformation, namely the oxidative coupling of hydroxystilbenes.

Application Note: Potassium Hexacyanoferrate(III)-Catalyzed Dimerization of Hydroxystilbenes

Introduction:

Potassium hexacyanoferrate(III), also known as potassium ferricyanide, is a widely used one-electron oxidant in organic synthesis. It has proven to be an effective catalyst for the biomimetic synthesis of complex natural products through oxidative coupling reactions.[1][2][3] A key application is the dimerization of hydroxystilbenes, such as resveratrol and isorhapontigenin, to produce structurally diverse and biologically active molecules, including indane stilbene dimers and benzofurans.[1][4][5] This method is valued for its mild reaction conditions and its ability to generate intricate molecular architectures that are otherwise difficult to access through conventional synthesis.[1][3]

Catalytic Principle: